1-Oleoyl-2-docosahexaenoyl phosphatidylcholine
Description
Properties
IUPAC Name |
[(2R)-2-[(4E,7Z,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEVDFOXMCHLKL-BFVLUCRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C/C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99296-82-9 | |
| Record name | 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Lipase-Catalyzed Transesterification
The patent EP2089400B1 outlines a closed-loop transesterification process using immobilized lipases. Key steps include:
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Substrate Preparation : 1-Palmitoyl-2-DHA-GPC derived from marine biomass (e.g., fish head phospholipids) is lyophilized to remove moisture.
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Reaction Conditions : Ethyl acetate or vinyl acetate as acyl donors, with Candida antarctica lipase B (Lipozyme®) at 40°C under nitrogen to prevent DHA oxidation.
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Yield : 60% conversion to 1-acetyl-2-DHA-GPC after 24 hours, with enzyme reuse for 5 cycles without significant activity loss.
This method’s efficiency is limited by DHA’s conformational rigidity, which stalls reactions prematurely. Molecular dynamics studies suggest that DHA’s six cis double bends hinder enzyme access to the sn-1 position, requiring excess acyl donor (3:1 molar ratio).
Chemical Synthesis Approaches
Chemical methods offer scalability but face challenges in regioselectivity and DHA degradation.
Solid-Phase Synthesis
A study on PC-DHA-hsiRNA bioconjugates details a multi-step chemical route:
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Phosphocholine Head Group Assembly :
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DHA Incorporation :
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The free amine on the functionalized support is conjugated to DHA using HATU/DIPEA, followed by solid-phase oligonucleotide synthesis.
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Deprotection and Purification :
Key Data :
| Parameter | Value |
|---|---|
| Coupling Efficiency | 85–90% per step |
| Final Yield | 32% (over 8 steps) |
| Purity (HPLC) | 98.5% |
Industrial-Scale Production Techniques
Industrial methods prioritize cost-effectiveness and scalability, often combining enzymatic and extraction processes.
Marine Biomass Extraction
ODPC-rich phospholipids are extracted from krill or tuna roe using supercritical CO₂, achieving 70–80% lipid recovery. Subsequent enzymatic transesterification with Rhizopus arrhizus phospholipase A1 replaces sn-1 fatty acids with oleic acid.
Purification Technologies
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High-Performance Liquid Chromatography (HPLC) : Resolves ODPC from lysophospholipids and unreacted substrates using a C18 column and acetonitrile/water gradients.
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Supercritical Fluid Chromatography (SFC) : Reduces solvent use by 90% compared to HPLC, with comparable purity (97–99%).
Comparative Analysis of Synthesis Methods
| Method | Yield | Cost ($/g) | Scalability | DHA Stability |
|---|---|---|---|---|
| Enzymatic | 60% | 120 | High | Moderate |
| Chemical | 32% | 450 | Low | Low |
| Industrial Extraction | 70% | 90 | Very High | High |
Enzymatic methods balance cost and yield but require nitrogen environments to stabilize DHA. Industrial extraction leverages natural sources but demands rigorous purification.
Challenges and Innovations
Oxidative Degradation
DHA’s six double bonds make it prone to peroxidation. Solutions include:
Chemical Reactions Analysis
CDP-Choline Pathway
The primary biosynthesis route involves:
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Generation of 1-oleoyl-2-DHA diacylglycerol (DAG) via acyltransferase-mediated esterification.
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Activation of choline to CDP-choline by CTP:phosphocholine cytidylyltransferase.
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Transfer of phosphocholine to DAG by choline phosphotransferase (CEPT1/CPT1), forming 1-oleoyl-2-DHA PC .
Key Enzymatic Parameters :
| Enzyme | Substrate Specificity | Localization | Optimal pH |
|---|---|---|---|
| CEPT1 | Broad DAG specificity | Endoplasmic reticulum | 7.5–8.0 |
| CPT1 | Prefers 1-alkyl DAG derivatives | trans-Golgi | 6.8–7.2 |
Acyl Remodeling via Transacylation
The lysophosphatidylcholine (LPC)/transacylase pathway enables acyl chain exchange :
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Substrates : 1-oleoyl LPC (donor) + 2-DHA LPC (acceptor)
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Reaction : Transacylase transfers DHA from 2-DHA LPC to 1-oleoyl LPC, forming 1-oleoyl-2-DHA PC.
Critical Findings :
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Bonito muscle LPC/transacylase achieves ~60% conversion efficiency under optimal conditions (20°C, pH 6.5) .
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Enzyme activity is independent of substrate physical state (micellar vs. monomeric) .
Phospholipase A1 (PLA1)
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Cleaves the sn-1 oleoyl group, producing 2-DHA LPC.
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Activity : Hydrolysis rate of 1-oleoyl-2-DHA PC is 4× slower than 1-palmitoyl-2-DHA PC .
Phospholipase A2 (PLA2)
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Targets the sn-2 DHA chain, yielding 1-oleoyl LPC.
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Selectivity : Human pancreatic PLA2 shows 3.2× preference for DHA over linoleate at sn-2 .
Comparative Hydrolysis Rates :
| Substrate | PLA1 Activity (nmol/min/mg) | PLA2 Activity (nmol/min/mg) |
|---|---|---|
| 1-Oleoyl-2-DHA PC | 12.4 ± 1.2 | 28.6 ± 2.8 |
| 1-Palmitoyl-2-DHA PC | 48.3 ± 4.1 | 34.9 ± 3.1 |
Oxidation Reactions
The highly unsaturated DHA chain undergoes non-enzymatic peroxidation:
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Primary products : 4-hydroxyhexenal, neuroprostanes.
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Kinetics : Autoxidation rate increases 2.3× in membrane bilayers compared to micellar systems .
Intermolecular Acyl Migration
Spontaneous acyl chain migration occurs under physiological conditions:
Scientific Research Applications
Chemical Applications
Model Compound for Lipid Studies
ODHPC serves as a model compound for studying lipid oxidation and membrane dynamics. Its unique fatty acid composition allows researchers to investigate how different lipid structures influence membrane behavior and stability.
Chemical Reactions
ODHPC undergoes various chemical reactions, including oxidation and reduction. These reactions can yield products that have distinct biological activities, making them useful for further research into lipid metabolism and signaling pathways.
| Reaction Type | Description | Major Products |
|---|---|---|
| Oxidation | Formation of lipid peroxides | Oxidized phospholipids |
| Reduction | Hydrogenation of double bonds | Reduced phospholipids |
Biological Applications
Cellular Signaling
Research indicates that ODHPC plays a significant role in cellular signaling. It has been shown to influence membrane fluidity and the activity of various ion channels and receptors, thereby modulating cellular responses .
Neurobiology
ODHPC has been investigated for its effects on neurodegenerative diseases. Studies demonstrate that it enhances long-term potentiation (LTP) in the hippocampus, which is crucial for learning and memory processes. This suggests potential therapeutic applications in cognitive enhancement and neuroprotection .
Sleep Regulation
In animal studies, ODHPC administration increased paradoxical sleep duration, indicating its potential role in sleep regulation mechanisms . This effect may be attributed to its fatty acid residues rather than the choline component.
Medical Applications
Neuroprotective Effects
ODHPC has been explored for its neuroprotective properties. It has shown promise in enhancing cognitive functions and may be beneficial in treating conditions like Alzheimer's disease by improving neuronal signaling pathways .
Anti-inflammatory Properties
The compound exhibits inhibitory effects on 5-lipoxygenase, an enzyme involved in leukotriene production, which is linked to inflammation. ODHPC's ability to inhibit this enzyme suggests it could serve as an anti-inflammatory agent in various therapeutic contexts .
| Medical Application | Mechanism of Action | Potential Benefits |
|---|---|---|
| Neuroprotection | Enhances LTP | Improved memory function |
| Anti-inflammation | Inhibits 5-lipoxygenase | Reduced inflammation |
Industrial Applications
Nutraceuticals and Functional Foods
Due to its health benefits, ODHPC is utilized in the formulation of nutraceuticals and functional foods. Its incorporation into dietary supplements is aimed at promoting cardiovascular health and cognitive function.
Case Studies
- Long-Term Potentiation Enhancement
- Inflammatory Response Modulation
- Sleep Quality Improvement
Mechanism of Action
The mechanism of action of 1-oleoyl-2-docosahexaenoyl phosphatidylcholine involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including ion channels and receptors, modulating their activity and contributing to cellular homeostasis .
Comparison with Similar Compounds
Table 1: Fatty Acid Composition and Key Attributes
Key Observations:
Table 2: Research Findings on Functional Roles
Key Functional Contrasts:
- Neural Efficacy : ODPC outperforms PC(18:0/22:4) in learning assays due to DHA’s preferential incorporation into synaptic membranes .
- Lipid Absorption : Diacyl PCs (e.g., ODPC, PDPC) reduce lipid-soluble vitamin uptake, unlike lysophosphatidylcholines .
- Membrane Dynamics : ODPC’s DHA induces greater bilayer disorder vs. POPC’s oleic acid, enhancing ion channel activity .
Stability and Metabolic Considerations
- Oxidative Susceptibility : ODPC’s DHA is prone to peroxidation, limiting its shelf-life in formulations vs. saturated analogs (e.g., PDPC) .
- Enzymatic Hydrolysis : Phospholipase C degrades phosphatidylcholines (50% loss in 4–8 hours), but ODPC’s DHA may slow enzymatic access .
- PC-TP Binding : Natural PCs (e.g., ODPC) exhibit distinct transfer rates vs. fluorescent analogs (NBD-PC), affecting lipid trafficking .
Biological Activity
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine (ODPC) is a phospholipid that plays a significant role in cellular membranes and various biological processes. Comprising oleic acid and docosahexaenoic acid (DHA), ODPC is notable for its influence on membrane fluidity, cellular signaling, and potential therapeutic applications. This article explores the biological activity of ODPC, supported by research findings, case studies, and comparative analyses with similar compounds.
Chemical Composition
This compound is characterized by its unique fatty acid composition:
- Oleic Acid : A monounsaturated fatty acid contributing to membrane fluidity.
- Docosahexaenoic Acid (DHA) : A polyunsaturated fatty acid known for its neuroprotective properties.
IUPAC Name
The IUPAC name for ODPC is:
Physical Properties
| Property | Value |
|---|---|
| CAS Number | 99296-82-9 |
| Molecular Weight | 786.06 g/mol |
| Solubility | Soluble in organic solvents |
| Charge at physiological pH | Approximately -1.5 |
Membrane Dynamics
ODPC significantly influences membrane dynamics due to its unsaturated fatty acid composition. Research indicates that the incorporation of ODPC into cellular membranes enhances fluidity and alters phase transitions, which is crucial for maintaining membrane integrity and function under varying physiological conditions .
Cellular Signaling
ODPC has been shown to modulate various signaling pathways:
- Protein Kinase C (PKC) Activation : Studies demonstrate that ODPC enhances PKC activity by facilitating its partitioning into the membrane, leading to increased histone phosphorylation rates .
- Adenylyl Cyclase Activity : ODPC potentiates Gsα-activated adenylyl cyclase activity in brain membranes, indicating its role in neurotransmitter signaling pathways .
Cognitive Function and Neuroprotection
Recent studies have explored the potential of ODPC in enhancing cognitive functions and providing neuroprotection:
- Animal Studies : Intraperitoneal injection of ODPC in rats improved discriminatory shock avoidance learning, suggesting cognitive enhancement properties .
- Alzheimer's Disease Research : Investigations into dietary choline intake highlight the role of phosphatidylcholine in cognitive functioning, with implications for Alzheimer's disease management .
Comparative Analysis with Similar Compounds
To understand the unique properties of ODPC, it is essential to compare it with other phosphatidylcholines:
| Compound | Fatty Acids Composition | Membrane Fluidity Effect | Signaling Modulation |
|---|---|---|---|
| This compound (ODPC) | Oleic Acid & DHA | High | Strong PKC activation |
| 1-Oleoyl-2-palmitoyl phosphatidylcholine | Oleic Acid & Palmitic Acid | Moderate | Limited PKC activation |
| 1-Oleoyl-2-arachidonoyl phosphatidylcholine | Oleic Acid & Arachidonic Acid | Moderate | Variable |
The presence of DHA in ODPC provides it with enhanced biophysical properties compared to other phospholipids with less unsaturation.
Neuroprotective Effects
A study conducted by Izaki et al. demonstrated that ODPC administration in animal models led to significant improvements in learning and memory tasks. The mechanism was attributed to enhanced synaptic plasticity mediated by increased PKC activity .
Dietary Implications
Research published in Clinical Nutrition emphasizes the importance of dietary choline sources like phosphatidylcholine in cognitive health. The study suggests that increasing dietary intake of compounds like ODPC could be beneficial for aging populations at risk for cognitive decline .
Q & A
Q. What validated methods are recommended for extracting ODPC from biological tissues while minimizing lipid oxidation?
The Bligh and Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. It employs chloroform-methanol-water (1:2:0.8 ratio) to homogenize tissues, followed by phase separation to isolate lipids in the chloroform layer. To prevent oxidation, perform extractions under nitrogen gas, add antioxidants (e.g., BHT), and store samples at -80°C . For neuronal tissues, adjust homogenization time to preserve ODPC integrity, as its polyunsaturated DHA moiety is oxidation-prone .
Q. How can ODPC be quantified accurately in heterogeneous biological samples?
Use colorimetric or fluorometric phosphatidylcholine (PC) assay kits with enzymatic hydrolysis of PC to choline, followed by choline oxidase/peroxidase reactions. Key steps include:
- Sample preparation : Homogenize tissues in cold buffer (e.g., 100 µL per 10 mg tissue), centrifuge (4°C, 5 min), and use supernatants .
- Background correction : Include control wells to subtract endogenous choline interference .
- Standard curve : Use synthetic ODPC standards (0.1–10 nmol/well) for calibration .
Q. What structural properties make ODPC critical for membrane function in neuronal cells?
ODPC’s asymmetric acyl chains (oleoyl at sn-1, DHA at sn-2) enable membrane curvature generation and lipid raft formation. The DHA chain’s six cis double bonds enhance membrane fluidity, facilitating synaptic vesicle fusion and receptor trafficking. Comparative studies show ODPC outperforms symmetric PC species (e.g., 1,2-dipalmitoyl-PC) in promoting hippocampal long-term potentiation (LTP) .
Advanced Research Questions
Q. How can experimental designs address variability in ODPC’s neurobiological outcomes (e.g., cognitive enhancement vs. sleep modulation)?
Variability arises from dosage , administration route , and model systems :
- Dosage : Intraperitoneal injection of 10 mg/kg ODPC enhances rat shock avoidance learning, while 30 mg/kg increases paradoxical sleep . Use dose-response studies to identify optimal ranges.
- Administration : Intrahippocampal infusion targets synaptic plasticity mechanisms directly, avoiding systemic metabolic effects .
- Model systems : Primary neurons vs. in vivo models may yield divergent results due to differences in lipid turnover rates .
Q. What strategies resolve contradictions in ODPC’s role in cancer studies (e.g., pro-survival vs. cytotoxic effects)?
Context-dependent effects require lipidomic profiling of cancer cell membranes. For example:
Q. How can ODPC-based drug delivery systems be optimized for brain targeting?
Conjugate ODPC with siRNA or small molecules via carbon linkers to enhance blood-brain barrier (BBB) penetration. Key parameters:
- Linker length : C18 linkers improve parenchymal retention vs. shorter chains .
- Formulation : Use mixed micelles with sphingomyelin (1:1 ratio) to stabilize ODPC in serum .
- Validation : Employ fluorescence-labeled ODPC and in vivo imaging to track biodistribution .
Methodological Considerations
Q. What controls are essential when studying ODPC’s impact on synaptic plasticity?
Include:
Q. How can lipidomic workflows differentiate ODPC from isobaric PC species?
Use LC-MS/MS with:
- Collision energy optimization : 25–35 eV for DHA-specific fragment ions (e.g., m/z 327.2).
- Reverse-phase columns : C18 columns (2.6 µm, 100 Å) with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation from 1-palmitoyl-2-DHA-PC .
Data Analysis & Reporting
Q. How should researchers statistically analyze ODPC’s dose-dependent effects on LTP?
Apply mixed-effects models to account for intra-animal variability in electrophysiological recordings. Report:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
